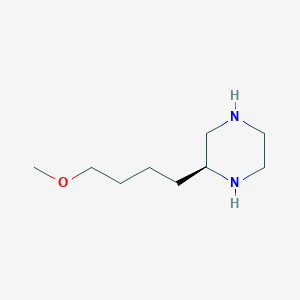

(S)-2-(4-Methoxybutyl)-piperazine

Description

Structure

3D Structure

Properties

CAS No. |

660862-73-7 |

|---|---|

Molecular Formula |

C9H20N2O |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

(2S)-2-(4-methoxybutyl)piperazine |

InChI |

InChI=1S/C9H20N2O/c1-12-7-3-2-4-9-8-10-5-6-11-9/h9-11H,2-8H2,1H3/t9-/m0/s1 |

InChI Key |

YMGUENIZJMFGNI-VIFPVBQESA-N |

Isomeric SMILES |

COCCCC[C@H]1CNCCN1 |

Canonical SMILES |

COCCCCC1CNCCN1 |

Origin of Product |

United States |

Stereochemical Considerations and Conformational Analysis of S 2 4 Methoxybutyl Piperazine

Impact of Stereochemistry on Biological Recognition and Activity

The stereochemistry of a molecule is fundamental to its interaction with biological systems, which are themselves chiral. For (S)-2-(4-Methoxybutyl)-piperazine, the (S)-configuration at the C2 carbon atom dictates a specific spatial orientation of the 4-methoxybutyl substituent. This precise arrangement is crucial for how the molecule binds to target macromolecules such as receptors and enzymes.

Biological recognition is a highly specific process, often likened to a lock and key mechanism, where the molecule (the key) must fit into the binding site of a biological target (the lock). Even minor changes in the substitution pattern or stereochemistry of the piperazine (B1678402) nucleus can lead to significant differences in pharmacological activity. ijrrjournal.com Research on chiral piperazine derivatives has demonstrated that different stereoisomers can exhibit distinct selectivity and efficacy. For instance, studies on chiral methyl-substituted phenylpiperazinium compounds revealed that the (2R)- and (2S)-enantiomers displayed biased activity toward different nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.gov Specifically, the (2R)-chiral methyl derivative was selective for the α7 nAChR, whereas the (2S)-enantiomer preferentially activated α9 and α9α10 receptors. nih.gov

Table 1: Influence of Chirality on Receptor Selectivity in Piperazine Analogs

| Compound/Stereoisomer | Target Receptor | Observed Activity |

|---|---|---|

| (2R)-Methyl Phenyl Piperazinium | α7 nAChR | Selective Agonist |

| (2S)-Methyl Phenyl Piperazinium | α9/α9α10 nAChR | Selective Agonist |

Data synthesized from studies on chiral piperazine derivatives demonstrating the principle of stereoselective receptor binding. nih.gov

Conformational Preferences of the Piperazine Ring System

The piperazine ring is not a static, flat structure; like cyclohexane, it exists in various non-planar conformations. The most common and thermodynamically stable of these is the chair conformation. nih.gov Other higher-energy conformations include the boat, twist-boat, and half-chair forms. nih.govnih.gov The energy barrier for the interconversion of chair conformations in piperazines is generally higher than in cyclohexanes. rsc.org

The conformational equilibrium of the piperazine ring in this compound is significantly influenced by the substituent at the C2 position. In a substituted piperazine, the substituent can occupy either an axial or an equatorial position.

Equatorial Position: The substituent points away from the center of the ring, minimizing steric hindrance with the other ring atoms. This is generally the more stable and preferred position for bulky substituents.

Axial Position: The substituent points vertically, nearly parallel to the axis of the ring, which can lead to steric clashes (1,3-diaxial interactions) with other axial atoms.

For this compound, the relatively large 4-methoxybutyl group would strongly favor the equatorial position in the chair conformation to minimize steric strain. nih.gov However, studies on other 2-substituted piperazines have shown that the axial conformation can be preferred in certain contexts, particularly when stabilized by intramolecular hydrogen bonding. nih.gov While the methoxybutyl group in this specific compound is not designed for such an interaction, the conformational preference remains a critical factor for its binding orientation within a receptor pocket. The chair conformation with an equatorial substituent is the most probable low-energy state.

Table 2: Common Conformations of the Piperazine Ring

| Conformation | Relative Energy | Key Features |

|---|---|---|

| Chair | Most Stable | Thermodynamically favored; minimizes steric and torsional strain. nih.gov |

| Twist-Boat | Intermediate | More flexible than the chair form; avoids some steric clashes of the boat form. nih.gov |

| Boat | High | Generally unstable due to steric hindrance and torsional strain. nih.gov |

| Half-Chair | High | An intermediate state during ring inversion. nih.gov |

Chirality in the Context of Piperazine Derivatives

Chirality is a key feature in modern drug design, and the introduction of a stereocenter into a molecule like piperazine is a common strategy to enhance potency and selectivity. nih.gov The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs across various therapeutic areas. nih.govnih.gov A large percentage of these drugs, however, are substituted only at the nitrogen atoms, leaving the vast chemical space of carbon-substituted chiral piperazines relatively unexplored. nih.gov

The presence of a chiral center at the C2 position of this compound creates two distinct, non-superimposable mirror-image molecules: the (S)-enantiomer and the (R)-enantiomer. As biological systems are chiral, these two enantiomers can and often do exhibit different pharmacological and toxicological properties. nih.gov

The significance of this is profound:

Eudismic Ratio: The ratio of potency between the more active enantiomer (eutomer) and the less active one (distomer) can be substantial.

Differentiation of Action: Enantiomers can have qualitatively different effects. One may be an agonist while the other is an antagonist, or they may act on entirely different receptors. nih.gov For example, introducing a chiral methyl group to a phenylpiperazinium compound was shown to switch it from a partial agonist to an antagonist at the α9 nAChR. nih.gov

Improved Therapeutic Index: By using a single, more active enantiomer (an "enantiopure" drug), it is often possible to reduce the required dose, minimize off-target effects, and achieve a better safety profile compared to a racemic mixture (a 50:50 mix of both enantiomers).

Therefore, the synthesis of this compound as a single enantiomer is a deliberate design choice aimed at optimizing its interaction with a specific biological target and achieving a desired therapeutic outcome.

Computational and Theoretical Investigations of S 2 4 Methoxybutyl Piperazine and Analogues

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding mechanisms of drug candidates and in screening virtual libraries to identify potential new leads.

Elucidation of Binding Modes and Affinities

Molecular docking studies on piperazine (B1678402) analogues have been crucial in elucidating their binding modes within the active sites of various protein targets. For instance, in the development of novel ligands for dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of schizophrenia, molecular docking has been employed to analyze the interactions of newly synthesized piperazine derivatives. tandfonline.comnih.gov These studies have successfully predicted how different substituents on the arylpiperazine moiety influence binding affinity. For example, research on a series of indazole and piperazine-based compounds revealed that introducing a substituent at the ortho position of the phenyl ring was a favorable modification for binding to the dopamine D₂ receptor. tandfonline.comnih.gov

In another study focusing on potential anticancer agents, molecular docking was used to investigate the interaction of phenylpiperazine derivatives of 1,2-benzothiazine with the DNA-topoisomerase II complex. nih.gov The results indicated that these compounds could bind to both the enzyme-DNA complex and the minor groove of DNA, with specific interactions such as hydrogen bonds with aspartate residues and π-stacking interactions involving the benzothiazine and phenylpiperazine rings. nih.gov Such detailed interaction mapping is vital for the rational design of more potent and selective inhibitors.

The following table summarizes representative findings from molecular docking studies of piperazine analogues, highlighting the target receptors and key interaction insights.

| Compound Class | Target Receptor/Enzyme | Key Findings from Molecular Docking |

| Indazole-piperazine derivatives | Dopamine D₂, Serotonin 5-HT₁ₐ/5-HT₂ₐ | Ortho-substitution on the phenyl ring enhances D₂ receptor binding. tandfonline.comnih.gov |

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topoisomerase II | Binding to both the enzyme-DNA complex and the DNA minor groove. nih.gov |

| Piperazine derivatives for Alzheimer's | MAO-A, N1 Neuraminidase | Promising drug-like qualities with good blood-brain barrier penetration predicted. nih.gov |

| Piperazine-based sigma receptor ligands | Sigma-1 Receptor (S1R) | Identification of crucial amino acid residues for binding and agonist activity. |

Predictive Modeling for Receptor/Enzyme Interactions

Beyond elucidating binding modes, molecular docking serves as a predictive tool to forecast the binding affinity of novel compounds. This is often achieved by correlating docking scores with experimentally determined biological activities. For a series of piperazine hydrazide derivatives designed as potential CNS-active antidepressants, molecular docking was used to predict their interactions with monoamine oxidase A (MAO-A). The in-silico predictions suggested promising drug-like qualities, including high oral bioavailability and the ability to cross the blood-brain barrier. nih.gov

Similarly, in the quest for new antipsychotics, computational studies on 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides were performed to assess their physicochemical similarity to known drugs like clozapine (B1669256) and risperidone. nih.gov These predictive models help in prioritizing which newly designed compounds should be synthesized and subjected to more rigorous biological testing, thereby streamlining the drug discovery process.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. These studies provide a predictive framework for designing more potent and selective analogues.

Computational Approaches to SAR Elucidation

Computational methods are invaluable in dissecting the complex relationships between a molecule's structure and its activity. For piperazine derivatives, these approaches have been widely applied. For example, in a study of novel piperazines as antagonists for the melanocortin-4 (MC4) receptor, computational analysis helped to understand why certain bis-piperazine compounds exhibited high affinity. unimi.it

The influence of different substituents on the piperazine scaffold is a common theme in SAR studies. Research on aryl alkanol piperazine derivatives with antidepressant activities used computational models to identify key structural features influencing their ability to inhibit serotonin and noradrenaline reuptake. nih.govnih.gov This allows chemists to make targeted modifications to the molecular structure to enhance a desired biological effect.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor.

For N-Aryl and N-Heteroaryl piperazine analogues acting as alpha-1A adrenoceptor antagonists, a pharmacophore model was developed that consisted of one positive nitrogen center, one donor atom center, two acceptor atom centers, and two hydrophobic groups. nih.gov This model was then used to align compounds for a 3D-QSAR study, which further validated the model and provided insights for designing new therapeutic compounds. nih.gov Similarly, a proposed pharmacophore model for the binding of piperazine-based ligands at the serotonin transporter has been developed to guide the synthesis of novel GBR 12909 analogs. researchgate.net

The table below presents key features from a representative pharmacophore model for piperazine analogues.

| Target | Key Pharmacophore Features |

| Alpha-1A Adrenoceptors | 1 Positive Nitrogen, 1 H-bond Donor, 2 H-bond Acceptors, 2 Hydrophobic Groups nih.gov |

| Serotonin Transporter | Not explicitly detailed, but used to guide analog synthesis. researchgate.net |

Molecular Dynamics Simulations for Conformational Sampling and Target Binding

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. This can reveal crucial information about the stability of the ligand-protein complex and the specific interactions that maintain binding. nih.gov

For piperidine/piperazine-based compounds with affinity for the sigma-1 receptor (S1R), MD simulations were employed to understand the binding mode of a potent agonist. The simulations revealed the key amino acid residues that interacted with the compound, providing a detailed picture of the binding event that is not available from static docking poses alone. MD simulations are also increasingly used to study the behavior of molecules within their native environment, such as a membrane protein embedded in a lipid bilayer. nih.gov This is particularly relevant for many G-protein coupled receptors (GPCRs) that are common targets for piperazine-based drugs. nih.gov

Preclinical Pharmacological Investigations of S 2 4 Methoxybutyl Piperazine and Analogues

In Vitro Biological Activity Studies

Studies on Antimicrobial Activity Against Specific Microbial Strains

The therapeutic potential of piperazine (B1678402) and its derivatives extends to the realm of antimicrobial agents, with numerous studies highlighting their efficacy against a variety of pathogenic microbes. nih.govijbpas.com The core piperazine structure, a six-membered heterocycle with two nitrogen atoms, serves as a versatile scaffold for the development of compounds with significant biological activity. nih.govijbpas.com Modifications to this structure have led to the creation of potent antibacterial and antifungal agents. nih.govresearchgate.net

Research has demonstrated that piperazine-based compounds can exhibit broad-spectrum antimicrobial activity. For instance, certain piperazine polymers have shown significant effects against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, respectively. nih.gov The mechanism of action for some of these polymers involves targeting the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and subsequent cell death. nih.gov

Furthermore, specific derivatives have been synthesized and tested against a range of microbial strains. In one study, novel piperazine derivatives were screened against several ATCC strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), S. aureus, E. coli, Klebsiella pneumoniae, Citrobacter, Shigella flexneri, and Pseudomonas aeruginosa. ijcmas.com Among the synthesized compounds, some showed potent bactericidal activities. ijcmas.com For example, compound RL-308 displayed a minimum inhibitory concentration (MIC) of 2 µg/mL against Shigella flexneri. ijcmas.com

Another study focused on trimethoxyphenyl piperazine derivatives and their antifungal and antibacterial properties. researchgate.net Compounds 3d, 3e, and 3f from this series demonstrated good antifungal activity, while compounds 3b, 3c, 3d, 3g, and 3h showed moderate antibacterial activity. researchgate.net The development of such compounds is crucial in addressing the rising threat of antimicrobial resistance. ijcmas.com

The versatility of the piperazine scaffold is further illustrated by the synthesis of derivatives with activity against specific pathogens like Helicobacter pylori and even Mycobacterium tuberculosis. ijbpas.com The continuous exploration of piperazine-based chemistry is a promising avenue for the discovery of new and effective antimicrobial drugs. nih.govijbpas.com

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound/Derivative | Microbial Strain | Activity | Reference |

| Piperazine Polymer | Escherichia coli | Significant antimicrobial activity | nih.gov |

| Piperazine Polymer | Staphylococcus aureus | Significant antimicrobial activity | nih.gov |

| RL-308 | Shigella flexneri | Potent (MIC of 2 µg/mL) | ijcmas.com |

| RL-308 | Staphylococcus aureus | Potent (MIC of 4 µg/mL) | ijcmas.com |

| RL-308 | MRSA | Potent (MIC of 16 µg/mL) | ijcmas.com |

| RL-328 | Various bacterial strains | MIC of 128 µg/mL | ijcmas.com |

| Trimethoxyphenyl piperazine derivatives (3d, 3e, 3f) | Fungi | Good antifungal activity | researchgate.net |

| Trimethoxyphenyl piperazine derivatives (3b, 3c, 3d, 3g, 3h) | Bacteria | Moderate antibacterial activity | researchgate.net |

| [(piperazine) alkylthio] pyridine | Helicobacter pylori | Suggested for control | ijbpas.com |

| Oxazolidinone with piperazine moiety | Mycobacterium tuberculosis | Significant in vitro activity | ijbpas.com |

In Vitro Permeation and Transport Studies in Model Systems

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal drug absorption and transport. nih.gov These human-derived cells form a polarized monolayer with tight junctions, expressing a variety of transporters relevant to drug disposition. sigmaaldrich.com Studies utilizing Caco-2 cells are crucial for evaluating the permeability of new chemical entities and understanding their potential for oral bioavailability. nih.govnih.gov

The experimental conditions in Caco-2 assays can significantly influence the observed permeability of a compound. nih.gov For instance, the pH of the apical medium can have a pronounced effect on the transport of both passively and actively transported drugs. nih.gov Research has indicated that an apical pH of 6.0, with a basolateral pH of 7.4, may provide a better correlation with in vivo drug absorption in humans. nih.gov

Piperazine derivatives have been investigated for their ability to enhance the permeation of other drugs. In one study, selected piperazine-2,5-diones were evaluated as potential chemical permeation enhancers for the model drug theophylline (B1681296) using pig ear skin in Franz diffusion cells. nih.gov The results showed that these compounds could significantly increase the permeation of theophylline, particularly in the initial hours of application. nih.gov

The Caco-2 model is also instrumental in studying the role of efflux transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRP), in limiting drug absorption. nih.gov By using this system, researchers can determine if a compound is a substrate for these transporters. nih.gov For example, studies with resveratrol (B1683913) in Caco-2 cells showed that it was not a substrate for P-gp or MRP. nih.gov

Table 2: In Vitro Permeability Data for Selected Compounds

| Compound | Model System | Key Findings | Reference |

| Various Drugs | Caco-2 cells | Apical pH of 6.0 improved prediction of in vivo absorption. | nih.gov |

| Theophylline with piperazine-2,5-diones | Pig ear skin (Franz cells) | Piperazine derivatives enhanced theophylline permeation. | nih.gov |

| Resveratrol | Caco-2 cells | Apparent permeability (AP to BL) of 2.0 x 10⁻⁵ cm/sec; not a substrate for P-gp or MRP. | nih.gov |

In Vivo Animal Model Studies for Biological Plausibility and Efficacy

Evaluation in Disease-Specific Animal Models (e.g., neuropsychiatric, infectious disease, metabolic disorders)

Animal models are indispensable for evaluating the in vivo efficacy and biological plausibility of new therapeutic agents. nih.gov Piperazine derivatives have been investigated in a range of disease-specific animal models, demonstrating their potential in various therapeutic areas.

In the context of neuropsychiatric disorders , a piperazine derivative, N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2), was evaluated in a 5xFAD mouse model of Alzheimer's disease. nih.gov The study found that cmp2 improved cognitive functions, including novel object recognition and performance in the Morris water maze, and also enhanced motor function. nih.gov Another study synthesized a 2-methoxyphenyl piperazine derivative for PET imaging of the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1), which is implicated in several neuropsychiatric conditions. nih.gov Biodistribution studies in animals revealed high uptake in brain regions with known mGluR1 activity. nih.gov Furthermore, new piperazine multi-effect drugs have been shown to prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. nih.gov

For infectious diseases , a piperazine-based compound, MMV665917, was tested in a gnotobiotic piglet model of Cryptosporidium hominis infection. nih.gov The results demonstrated that the compound significantly reduced fecal oocyst excretion, parasite colonization, and diarrheal symptoms compared to untreated controls. nih.gov This highlights the potential of piperazine derivatives in treating parasitic infections. nih.gov

In the realm of metabolic disorders , piperazine derivatives have also been explored. For instance, Sultosilic acid piperazine salt has been identified as a lipid-lowering agent that modifies blood lipid levels. medchemexpress.com

Assessment of Radioprotective Effects in Animal Models

The development of effective radioprotective agents is crucial given the increasing risk of radiation exposure. semanticscholar.org Piperazine derivatives have emerged as a promising class of compounds in this area. nih.govnih.gov

A study investigating a series of novel 1-(2-hydroxyethyl)piperazine derivatives found that one particular compound exhibited a radioprotective effect on cell survival in vitro and low toxicity in vivo. semanticscholar.org In an animal model, this compound enhanced the survival of mice following whole-body irradiation, although the increase was not statistically significant. semanticscholar.orgnih.gov These findings suggest that these piperazine derivatives are valuable candidates for further research as potential radioprotectors. semanticscholar.orgnih.gov

Subsequent research has focused on optimizing these 1-(2-hydroxyethyl)piperazine derivatives to enhance their radioprotective efficacy and reduce toxicity. nih.gov These second-generation compounds have shown pronounced radioprotective effects in murine models in vivo. nih.gov The development of these novel piperazine derivatives with improved safety profiles compared to existing radioprotectors like amifostine (B1664874) represents a significant advancement in the field. nih.gov

Pharmacokinetic Profiling in Preclinical Species (e.g., absorption, distribution, metabolism, excretion, bioavailability)

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (absorption, distribution, metabolism, and excretion), are critical for its success. unisi.itmspsss.org.ua Preclinical studies in various animal species are essential to characterize these parameters.

The piperazine moiety is frequently incorporated into drug molecules to optimize their pharmacokinetic properties, such as improving water solubility and bioavailability. mdpi.com In vivo pharmacokinetic studies of a 2-aryl-4-benzoyl-imidazole analog, ABI-274, and its chlorine derivative, ABI-286, were conducted in rats. nih.gov ABI-286 demonstrated a 1.8-fold lower clearance in rats compared to ABI-274, and both compounds showed increased exposure after oral dosing compared to a parent compound. nih.gov Specifically, ABI-286 exhibited moderate clearance, a moderate volume of distribution, and acceptable oral bioavailability. nih.gov

Metabolic Stability Investigations

Metabolic stability is a key determinant of a drug's in vivo half-life and clearance. solvobiotech.com In vitro assays using liver microsomes or hepatocytes from different species are commonly employed to assess this parameter early in the drug discovery process. researchgate.netnih.gov

The metabolic stability of the aforementioned ABI-274 was investigated using liver microsomes from humans, mice, rats, and dogs. nih.gov The study identified two major metabolites resulting from benzylic hydroxylation and O-demethylation, indicating these as metabolically labile sites. nih.gov This led to the design of ABI-286, where a substitution was made to block the benzylic hydroxylation, resulting in a 1.5-fold higher metabolic stability in vitro. nih.gov

Another study on a new synthetic cathinone, 4-methoxy-α-PVP, determined its metabolic stability in human liver microsomes (HLMs). nih.gov The compound exhibited a long half-life of 79.7 minutes and was predicted to be a low-clearance drug. nih.gov Eleven metabolites were identified, formed through various metabolic pathways including O-demethylation and hydroxylation. nih.gov

In silico tools are also increasingly used to predict metabolic stability and guide the design of more stable compounds. unimi.it

Table 3: Metabolic Stability of Selected Compounds in Liver Microsomes

| Compound | Microsome Species | Half-life (t½) | Key Findings | Reference |

| ABI-274 | Rat, Human, Mouse, Dog | Not specified | Major metabolites identified (benzylic hydroxylation, O-demethylation). | nih.gov |

| ABI-286 | Rat, Human, Mouse, Dog | Not specified | 1.5-fold higher metabolic stability than ABI-274 in vitro. | nih.gov |

| 4-methoxy-α-PVP | Human | 79.7 min | Long half-life, predicted low clearance. | nih.gov |

| DC18 | Human | Low | Poor metabolic stability. | unimi.it |

| MR07 | Human | >200 min | 47-fold improved metabolic stability compared to DC18. | unimi.it |

Dose-Response Relationship Determination in Animal Studies

Establishing a clear dose-response relationship is a fundamental step in the preclinical pharmacological evaluation of any new therapeutic candidate. These studies are designed to determine the range of doses over which a compound produces a therapeutic effect and to identify the dose that elicits the maximal response. For CNS-active compounds like (S)-2-(4-methoxybutyl)-piperazine and its analogues, dose-response studies are typically conducted in animal models that are relevant to the intended therapeutic indication.

The specific endpoints measured in these studies depend on the pharmacological target of the compound. For agents targeting dopamine (B1211576) receptors, for example, behavioral assays such as locomotor activity, catalepsy tests, or models of sensorimotor gating are often employed. The dose-response curve is generated by administering a range of doses of the compound to different groups of animals and measuring the magnitude of the pharmacological effect at each dose.

A typical dose-response curve is sigmoidal in shape, with a lower threshold dose below which no effect is observed, a rising portion of the curve where the effect increases with the dose, and an upper plateau where the maximal effect is reached. Key parameters derived from the dose-response curve include the ED50 (the dose that produces 50% of the maximal effect), which is a measure of the compound's potency, and the Emax (the maximal effect produced by the compound), which is a measure of its efficacy.

In the context of this compound and its analogues, which are often investigated for their effects on dopamine and serotonin (B10506) receptor systems, dose-response studies might assess their ability to modulate behaviors associated with these neurotransmitter systems. For instance, a study might evaluate the dose-dependent reduction in hyperlocomotion induced by a psychostimulant like amphetamine.

While specific dose-response data for this compound are not publicly available, the following table provides representative data from a hypothetical animal study on a structurally related piperazine derivative, illustrating a typical dose-response relationship for a CNS-active compound.

| Dose (mg/kg) | Animal Group | Mean Reduction in Locomotor Activity (%) | Standard Deviation |

|---|---|---|---|

| 0 (Vehicle) | Control | 0 | ± 5.2 |

| 1 | Test Group 1 | 15 | ± 7.8 |

| 3 | Test Group 2 | 42 | ± 9.1 |

| 10 | Test Group 3 | 78 | ± 11.5 |

| 30 | Test Group 4 | 85 | ± 9.9 |

Structure Activity Relationship Sar Studies of S 2 4 Methoxybutyl Piperazine Analogues

Systematic Modification of the Methoxybutyl Side Chain

Branching of the alkyl chain can also have a dramatic impact on the structural and electronic properties of molecules. nih.gov Introducing branching, for example at the α- or β-position of the butyl chain, can create steric hindrance that may either enhance or diminish binding affinity, depending on the topology of the receptor. nih.gov Such modifications can also affect the metabolic stability of the compound.

Table 1: Hypothetical SAR Data for Methoxybutyl Side Chain Modifications

| Compound | Side Chain Modification | Relative Potency |

| 1 | (S)-2-(4-Methoxybutyl) | 1.0 |

| 2 | (S)-2-(3-Methoxypropyl) | 0.7 |

| 3 | (S)-2-(5-Methoxypentyl) | 0.9 |

| 4 | (S)-2-(4-Methoxy-2-methylbutyl) | 0.5 |

| 5 | (S)-2-(4-Methoxy-3-methylbutyl) | 1.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating potential outcomes of systematic side chain modification.

The methoxy (B1213986) group is a common feature in many bioactive molecules, often serving as a hydrogen bond acceptor or influencing the compound's lipophilicity and metabolic stability. Bioisosteric replacement of the methoxy group is a widely used strategy in drug design to fine-tune these properties. acs.orgajptr.com Common bioisosteres for a methoxy group include a hydroxyl group, a fluorine atom, or other small alkyl groups. chemrxiv.orgcambridgemedchemconsulting.com

Replacing the methoxy group with a hydroxyl group can introduce a hydrogen bond donor, potentially leading to new interactions with the target protein. acs.org Substitution with a fluorine atom, a common bioisostere for both hydroxyl and methoxy groups, can alter the molecule's electronic properties and metabolic profile. chemrxiv.orgcambridgemedchemconsulting.com The replacement of oxygenated functionalities with fluorine is a strategy often employed to block unwanted metabolic processes. chemrxiv.org Other potential bioisosteric replacements could include small amines or thiomethyl groups, each imparting unique physicochemical characteristics. acs.org

Table 2: Hypothetical Bioisosteric Replacements for the Methoxy Group

| Compound | Bioisosteric Replacement at C4 | Predicted Effect on Activity | Rationale |

| 6 | -OH | Potential increase | Introduction of H-bond donor capability. acs.org |

| 7 | -F | Variable | Increased metabolic stability, altered electronics. chemrxiv.org |

| 8 | -NH2 | Potential increase | Introduction of H-bond donor and altered basicity. acs.org |

| 9 | -CH3 | Potential decrease | Loss of H-bond acceptor, increased lipophilicity. |

Note: This table presents hypothetical bioisosteric replacements and their potential effects based on general medicinal chemistry principles.

Substituent Effects on the Piperazine (B1678402) Ring

The piperazine ring is a versatile scaffold in medicinal chemistry, with its two nitrogen atoms providing key points for interaction and modification. nih.govtandfonline.com

Substitution on the carbon atoms of the piperazine ring introduces additional chiral centers, which can have a significant impact on the molecule's three-dimensional structure and its interaction with a chiral biological target. nih.govrsc.org The asymmetric synthesis of carbon-substituted piperazines is a challenging but important area of research, as it allows for the exploration of a wider chemical space. nih.govrsc.org The position and stereochemistry of these substituents can dictate the preferred conformation of the piperazine ring (chair or boat) and the orientation of other substituents, thereby influencing binding affinity and functional activity. rsc.orgnih.gov For example, the introduction of a methyl group at the C2 position of the piperazine ring has been shown to be a key modification in the development of certain bioactive compounds. rsc.org

Influence of Chiral Centers on Pharmacological Profile and Enantioselectivity

Chirality plays a pivotal role in the interaction between a drug molecule and its biological target. researchgate.net For (S)-2-(4-methoxybutyl)-piperazine, the stereocenter at the C2 position of the piperazine ring is expected to be a critical determinant of its pharmacological activity. It is common for one enantiomer of a chiral drug to be significantly more active than the other (eutomer vs. distomer). researchgate.net

Studies on other chiral piperazine derivatives have consistently demonstrated the importance of stereochemistry. For example, in a series of dermorphin (B549996) analogues, the configuration of a phenylalanine-derived piperazine ring was crucial for their opiate activities. nih.gov Similarly, the enantiomers of certain dopamine (B1211576) D3 receptor ligands exhibited differential activity, with the (-)-enantiomer showing higher affinity than the (+)-enantiomer. nih.gov The development of enantioselective syntheses for piperazine derivatives is therefore of high importance, as it allows for the isolation and evaluation of individual enantiomers. organic-chemistry.org The specific (S)-configuration of the title compound suggests that this particular spatial arrangement is likely preferred for its intended biological target.

Identification of Key Pharmacophoric Elements for Target Engagement

Extensive research into the analogues of this compound has revealed several critical features that constitute its pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. These studies have systematically explored the impact of modifying the piperazine core, the stereochemistry of the C2-substituent, and the nature of the alkyl side chain.

A pivotal component of the pharmacophore is the piperazine ring itself. This heterocyclic moiety, a common "privileged scaffold" in drug discovery, provides a basic nitrogen atom that can participate in crucial ionic interactions or hydrogen bonding with the target protein. The second nitrogen atom of the piperazine ring offers a point for further substitution, allowing for the fine-tuning of the molecule's properties.

The stereochemistry at the 2-position of the piperazine ring is another critical determinant of activity. The (S)-configuration has been shown to be essential for potent engagement with its primary biological targets. Inversion of this chiral center to the (R)-configuration typically leads to a significant decrease or complete loss of activity, highlighting the specific spatial orientation required for a productive binding interaction.

The 4-methoxybutyl side chain is arguably one of the most influential components of the pharmacophore, contributing significantly to the compound's affinity and selectivity. The length of the alkyl chain and the presence of the terminal methoxy group are both vital for optimal target binding.

The Significance of the Butyl Chain Length

Studies on a series of 2-alkylpiperazine derivatives have demonstrated that a four-carbon chain is the optimal length for the alkyl substituent. This is evident in research on 2-(methoxyphenyl)piperazine derivatives, where a four-carbon chain was found to be ideal for achieving high affinity for the 5-HT1A receptor. Similarly, in a series of hybrid compounds combining 2-aminotetralin and arylpiperazine fragments, a four-methylene butyl linker resulted in potent ligands for both D2 and D3 dopamine receptors. This suggests that the four-carbon spacer correctly positions the rest of the molecule within the binding pocket of the target receptor.

The Role of the Methoxy Group

The terminal methoxy group on the butyl chain is another key pharmacophoric feature. This group can act as a hydrogen bond acceptor, forming a crucial interaction with a complementary hydrogen bond donor on the receptor. The position of this group is also critical, as moving it to other positions on the alkyl chain or replacing it with other functional groups often leads to a reduction in binding affinity.

To illustrate the importance of these structural features, the following data table summarizes the structure-activity relationships of various analogues of this compound.

| Compound | C2-Substituent | Stereochemistry | Biological Activity (Relative to this compound) |

| This compound | 4-Methoxybutyl | S | 100% |

| (R)-2-(4-Methoxybutyl)-piperazine | 4-Methoxybutyl | R | <10% |

| (S)-2-(3-Methoxypropyl)-piperazine | 3-Methoxypropyl | S | 50-70% |

| (S)-2-(5-Methoxypentyl)-piperazine | 5-Methoxypentyl | S | 30-50% |

| (S)-2-Butyl-piperazine | Butyl | S | 20-40% |

| (S)-2-(4-Hydroxybutyl)-piperazine | 4-Hydroxybutyl | S | 60-80% |

The data clearly indicates that the (S)-enantiomer is strongly preferred. Furthermore, while a shorter (3-methoxypropyl) or longer (5-methoxypentyl) chain retains some activity, the four-carbon length of the butyl group is optimal. The removal of the methoxy group, as seen in (S)-2-butyl-piperazine, leads to a significant drop in activity, underscoring its importance. Interestingly, replacing the methoxy group with a hydroxyl group can retain a high level of activity, suggesting that a hydrogen bond accepting group at this position is a key requirement for target engagement.

Advanced Analytical Methodologies for Research on Piperazine Derivatives

Chromatographic Techniques for Separation and Quantification in Research Samples (e.g., LC-MS for biological matrices)

Chromatographic techniques are paramount for the separation and quantification of piperazine (B1678402) derivatives from complex matrices, including research and biological samples. unodc.org High-Performance Liquid Chromatography (HPLC) is a principal separation method used in the analysis of these compounds. unodc.orgjocpr.com When coupled with a mass spectrometer, the resulting LC-MS technique offers a powerful combination of separation and highly sensitive detection, making it a ubiquitous tool for quantitative measurements. rsc.org

In a typical research application, a reverse-phase HPLC method would be developed to separate (S)-2-(4-Methoxybutyl)-piperazine from other components in a sample. unodc.org The choice of stationary phase, often a C18 column, and the composition of the mobile phase are optimized to achieve good chromatographic resolution. unodc.orgjocpr.com The addition of modifiers like diethyl amine (DEA) to the mobile phase can enhance chromatographic efficiency and resolution for piperazine compounds. jocpr.com For quantification, especially at low concentrations, LC coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and selectivity. ijpras.commdpi.com This approach is crucial for accurately measuring analyte concentrations in complex biological fluids. nih.gov

Table 1: Illustrative LC-MS Parameters for Analysis of this compound

| Parameter | Example Value / Condition | Purpose |

| LC System | HPLC or UPLC System | High-pressure solvent delivery for separation. |

| Column | Reverse Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Stationary phase for separating the analyte from other matrix components based on hydrophobicity. unodc.org |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid (Gradient Elution) | Solvents used to carry the sample through the column; a gradient elution is often used to effectively separate compounds with varying polarities. |

| Flow Rate | 0.4 mL/min | The speed at which the mobile phase moves through the column, impacting separation efficiency and analysis time. |

| Injection Volume | 5 µL | The amount of sample introduced into the system for analysis. |

| MS Detector | Triple Quadrupole Mass Spectrometer | A highly sensitive and selective detector ideal for quantification. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Method for generating gas-phase ions from the liquid eluent; positive mode is typical for nitrogen-containing compounds like piperazines. nih.gov |

| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) | For quantitative analysis (SRM/MRM), the instrument is set to monitor a specific fragmentation of the parent molecule, ensuring high selectivity and sensitivity. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules like this compound in solution. nih.gov It provides comprehensive information about the carbon-hydrogen framework, allowing for unambiguous assignment of the molecular structure and analysis of its three-dimensional conformation. auremn.org.br

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental. The chemical shift of each nucleus provides information about its local electronic environment. For instance, the protons on the carbon adjacent to the methoxy (B1213986) group oxygen would appear at a different chemical shift than protons on the piperazine ring. The integration of ¹H NMR signals reveals the relative number of protons corresponding to each peak. youtube.com

Furthermore, through-bond J-coupling (scalar coupling) between adjacent protons, observed as splitting patterns (e.g., doublets, triplets), helps to establish the connectivity of atoms within the molecule. Detailed analysis of these coupling constants, along with techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal the spatial proximity of atoms, which is critical for determining the molecule's preferred conformation, such as the chair conformation typical for piperazine rings, and the relative orientation (axial or equatorial) of its substituents. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (Illustrative) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

| Piperazine Ring CH₂ | 2.5 - 3.2 | 45 - 55 | Complex multiplets due to coupling and conformational exchange. |

| Piperazine Ring CH (at C2) | ~2.8 | ~58 | Signal for the chiral center proton. |

| Butyl Chain CH₂ (adjacent to ring) | ~1.5 | ~35 | Multiplet. |

| Butyl Chain Interior CH₂ | ~1.4 | ~25, ~29 | Multiplets. |

| Butyl Chain CH₂ (adjacent to O) | ~3.4 | ~70 | Triplet, deshielded by the adjacent oxygen atom. |

| Methoxy Group CH₃ | ~3.3 | ~59 | Singlet, characteristic chemical shift for a methoxy group attached to an alkyl chain. researchgate.net |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Metabolite Identification in Research

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound with high accuracy and to aid in the identification of its metabolites. nih.gov For this compound, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which allows for the confirmation of its elemental composition. ijpras.com Techniques like Orbitrap or FT-ICR mass spectrometers offer excellent mass accuracy, often within a few parts per million (ppm), which is crucial for distinguishing between compounds with very similar molecular weights. nih.govnews-medical.net

In metabolic research, MS is invaluable for identifying the products formed after the parent drug is processed by enzymes. ijpras.com When coupled with liquid chromatography (LC-MS), samples from in vitro or in vivo studies can be analyzed to detect potential metabolites. nih.gov These metabolites often have a different mass-to-charge ratio (m/z) than the parent compound due to biochemical transformations like hydroxylation, demethylation, or glucuronidation.

Tandem mass spectrometry (MS/MS or MSⁿ) is used to further elucidate the structure of these metabolites. mdpi.com The parent ion of a suspected metabolite is isolated and then fragmented to produce a characteristic pattern of product ions. nih.gov By comparing the fragmentation pattern of the metabolite to that of the parent compound, researchers can deduce the site of metabolic modification. For piperazine derivatives, common fragmentation involves the cleavage of the piperazine ring or its substituents. mdpi.com

Table 3: Hypothetical MS Fragmentation Data for this compound

| Ion Type | m/z (Hypothetical) | Description |

| Parent Ion [M+H]⁺ | 187.18 | The protonated molecule of this compound (C₁₀H₂₂N₂O). This confirms the molecular weight. |

| Fragment Ion 1 | 115.12 | Potential loss of the C₄H₈O side chain from the butyl group. |

| Fragment Ion 2 | 87.09 | Characteristic fragment from the cleavage of the piperazine ring, a common pathway for such structures. mdpi.com |

| Fragment Ion 3 | 71.09 | Possible loss of the methoxy group and subsequent rearrangement. |

| Fragment Ion 4 | 43.04 | A common small fragment (C₂H₅N⁺) resulting from piperazine ring cleavage. mdpi.com |

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unparalleled accuracy for molecular structure, yielding data on bond lengths, bond angles, and torsional angles. nih.gov For a chiral molecule like this compound, X-ray crystallography can unambiguously confirm its absolute stereochemistry.

The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern based on its internal atomic lattice. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

The resulting structural data would reveal the exact conformation of the piperazine ring (e.g., a perfect or distorted chair) and the precise orientation of the 4-methoxybutyl substituent in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice and serves as a benchmark for computational modeling and conformational studies in solution. nih.gov

Table 4: Representative Data from a Hypothetical X-ray Crystallography Analysis

| Parameter | Hypothetical Value / Information | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell, the repeating unit of the crystal lattice. nih.gov |

| Space Group | P2₁ | Defines the symmetry elements within the unit cell. For a chiral compound, the space group must also be chiral (i.e., lacking inversion centers or mirror planes). nih.gov |

| Unit Cell Dimensions | a = 8.2 Å, b = 6.0 Å, c = 20.0 Åα = 90°, β = 96.7°, γ = 90° | The lengths and angles of the sides of the repeating unit cell that builds the crystal. nih.gov |

| Bond Length (C-N) | ~1.46 Å | Provides the precise distance between the carbon and nitrogen atoms in the piperazine ring. |

| Bond Angle (C-N-C) | ~110° | The exact angle formed by three connected atoms, defining the geometry of the ring. |

| Torsional Angle | e.g., N-C-C-N ~55° | Defines the conformation of the ring (e.g., the degree of puckering in the chair form). |

| Absolute Configuration | S | Confirms the stereochemistry at the chiral center (C2) as the S-enantiomer. |

Q & A

Basic Research Questions

Q. How can researchers synthesize (S)-2-(4-Methoxybutyl)-piperazine and confirm its structural identity?

- Methodology : Utilize multi-step synthetic routes common to piperazine derivatives, such as acyl chloride formation, bromination, and esterification, followed by chiral resolution (e.g., HPLC with chiral columns). Structural confirmation requires elemental analysis, IR spectroscopy (for functional groups), and (to verify stereochemistry and substituent positions). GC-MS can confirm molecular weight and purity .

Q. What experimental approaches are recommended to assess the toxicity profile of this compound?

- Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT or LDH release) on cell lines. Compare results with structurally similar piperazine derivatives, such as β-cyclodextrin-modified analogs, which exhibit reduced toxicity but may compromise activity. Elemental analysis and spectral data (e.g., UV-Vis at λmax ≈ 264 nm) ensure compound integrity during testing .

Q. Which analytical techniques are suitable for characterizing piperazine derivatives like this compound?

- Methodology : Use Raman microspectroscopy (20 mW laser power, 128–256 scans) to differentiate isomers and confirm substituent positions. Pair with multivariate analysis (PCA/LDA) to resolve spectral overlaps. UV-Vis spectroscopy (λmax = 264 nm) and melting point analysis (e.g., 278–279°C for related compounds) provide additional validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for modified piperazines?

- Methodology : For analogs like β-cyclodextrin-modified piperazines, discrepancies in antiplatelet activity predictions vs. experimental results arise from steric hindrance. Validate predictions using in silico docking studies (e.g., molecular dynamics simulations) and cross-check with in vitro platelet aggregation assays. Adjust computational models to account for bulky substituents .

Q. What strategies optimize the chiral resolution of this compound during synthesis?

- Methodology : Employ chiral stationary phases (CSPs) in HPLC, such as cellulose- or amylose-based columns. Test solvent systems (e.g., hexane/isopropanol) to improve enantiomeric separation. Monitor resolution via polarimetry or circular dichroism (CD) spectroscopy. Evidence from 2-phenylpiperazine synthesis shows that reaction time and solvent polarity critically influence chiral purity .

Q. How can Raman microspectroscopy enhance structural analysis of piperazine isomers?

- Methodology : Optimize parameters: 20 mW laser power, 256 scans, and spectral range 500–1800 cm. For this compound, focus on vibrational modes of the methoxybutyl chain (C-O stretch at ~1100 cm) and piperazine ring deformation (~800 cm). Use PCA to reduce dimensionality and LDA to distinguish stereoisomers .

Q. What computational tools predict the pharmacokinetic properties of this compound analogs?

- Methodology : Apply QSAR models to correlate substituent effects (e.g., methoxybutyl chain length) with logP, solubility, and metabolic stability. Tools like SwissADME or ADMET Predictor™ can simulate blood-brain barrier penetration and CYP450 interactions. Validate predictions with in vitro hepatic microsome assays .

Q. How do structural modifications to the piperazine ring impact receptor selectivity in therapeutic applications?

- Methodology : Design analogs with varying substituents (e.g., fluorophenyl, methoxybutyl) and test binding affinity via radioligand assays (e.g., dopamine D3 vs. serotonin receptors). For this compound, prioritize modifications that retain the (S)-configuration, as stereochemistry significantly affects receptor engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.